1-[(3-Bromopyridin-2-yl)methyl]-1H-pyrazol-4-amine
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Overview
Description
Preparation Methods
The synthesis of 1-[(3-Bromopyridin-2-yl)methyl]-1H-pyrazol-4-amine typically involves the reaction of 3-bromopyridine-2-carbaldehyde with hydrazine derivatives under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-[(3-Bromopyridin-2-yl)methyl]-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like acetonitrile, catalysts such as sulfuric acid, and specific temperature and pressure conditions to optimize the reaction . Major products formed from these reactions depend on the specific reagents and conditions used but may include various substituted pyrazole derivatives .
Scientific Research Applications
1-[(3-Bromopyridin-2-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(3-Bromopyridin-2-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-[(3-Bromopyridin-2-yl)methyl]-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Properties
Molecular Formula |
C9H9BrN4 |
---|---|
Molecular Weight |
253.10 g/mol |
IUPAC Name |
1-[(3-bromopyridin-2-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C9H9BrN4/c10-8-2-1-3-12-9(8)6-14-5-7(11)4-13-14/h1-5H,6,11H2 |
InChI Key |
WIDORPYXXVHBKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)CN2C=C(C=N2)N)Br |
Origin of Product |
United States |
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